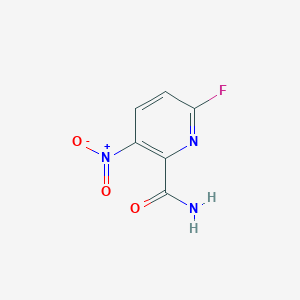

6-Fluoro-3-nitropyridine-2-carboxamide

Descripción

Significance of Fluorinated Pyridine (B92270) Derivatives in Contemporary Organic Synthesis

The introduction of fluorine into organic molecules, particularly into heterocyclic systems like pyridine, is a widely employed strategy in medicinal and agrochemical chemistry. Fluorinated pyridine derivatives are of immense importance due to the unique properties imparted by the fluorine atom. The high electronegativity and relatively small size of fluorine can profoundly alter a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity to biological targets.

Incorporating a fluorine atom can block sites of metabolic oxidation, thereby increasing the half-life and bioavailability of a drug. Furthermore, the carbon-fluorine bond is exceptionally strong, which enhances the thermal and chemical stability of the compound. In the context of the pyridine ring, a fluorine atom, particularly at the 2- or 6-position, acts as an excellent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This reactivity allows for the facile introduction of a wide array of other functional groups, making fluorinated pyridines versatile synthetic intermediates for building molecular complexity.

Table 1: Physicochemical Properties of Representative Fluorinated Pyridine Carboxylic Acid Derivatives

| Property | 6-Fluoropyridine-3-carboxylic acid | 5-Bromo-3-fluoropyridine-2-carboxylic acid |

| Molecular Formula | C₆H₄FNO₂ | C₆H₃BrFNO₂ |

| Molecular Weight | 141.10 g/mol | 220.00 g/mol |

| Melting Point | 144-148 °C | 190-194 °C |

| Assay | 97% | 95% |

| Functional Groups | Carboxylic acid, Fluoro | Carboxylic acid, Fluoro, Bromo |

| Note: Data sourced from commercial supplier information for related compounds, as detailed data for 6-Fluoro-3-nitropyridine-2-carboxamide is not extensively published. |

Role of Nitro-Substituted Pyridines as Strategic Synthetic Intermediates and Functional Group Precursors

Nitro-substituted pyridines are cornerstone building blocks in organic synthesis, primarily due to the powerful electron-withdrawing nature of the nitro group (-NO₂). This property significantly deactivates the pyridine ring towards electrophilic substitution but powerfully activates it for nucleophilic aromatic substitution, especially when the nitro group is positioned ortho or para to a leaving group.

Beyond its role as an activating group, the nitro moiety is a versatile functional group precursor. It can be readily reduced under various conditions to an amino group (-NH₂). This transformation is of fundamental importance as it opens up a vast landscape of subsequent chemical reactions. The resulting aminopyridine can be diazotized to introduce other functionalities, or it can serve as a nucleophile or a building block for the construction of fused heterocyclic systems. The synthesis of nitropyridines themselves can be challenging due to the deactivation of the pyridine ring by protonation under acidic nitrating conditions, but improved methods have made a range of these valuable intermediates more accessible. scbt.com

Research Rationale for Investigating this compound

The rationale for investigating this compound stems from the powerful synergy of its three key functional groups situated on the pyridine core. This specific arrangement creates a highly activated and versatile chemical entity.

Activation for Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at the 6-position is an excellent leaving group. Its displacement is strongly promoted by the electron-withdrawing nitro group at the 3-position (para-like activation through the ring nitrogen). This makes the C-6 position highly susceptible to attack by a wide range of nucleophiles (N-, O-, S-, and C-based), providing a straightforward route to a diverse library of 6-substituted-3-nitropyridine-2-carboxamides.

Orthogonal Reactivity: The nitro group at the 3-position serves as a latent amino group. It can be selectively reduced to an amine, which can then undergo a host of further chemical transformations. This reactivity is generally orthogonal to the SNAr displacement of the fluorine, allowing for a stepwise and controlled functionalization of the molecule.

Directed Functionality: The carboxamide group at the 2-position can participate in hydrogen bonding, act as a coordinating group for metals, or be a precursor to other functional groups like nitriles or amines via Hofmann rearrangement. Its proximity to the ring nitrogen and the other substituents can also influence the regioselectivity of reactions.

A prime example of this rationale in action is the use of this scaffold in the development of enzyme inhibitors. Research into covalent inhibitors for the cysteine protease ubiquitin-specific protease 7 (USP7), a target in cancer therapy, utilized a series of mildly electrophilic compounds designed to react via an SNAr mechanism. The core structure for these inhibitors was derived from the reaction of N-(6-Fluoro-3-nitropyridin-2-yl) precursors with other amines, highlighting the role of the 6-fluoro-3-nitropyridine moiety as a key electrophilic partner for covalently modifying the target enzyme.

Overview of Academic Research Perspectives and Methodological Frameworks

Academic research involving structures like this compound is typically framed within the context of synthetic methodology development and medicinal chemistry. The methodological perspective focuses on exploring the scope and limitations of reactions involving this highly functionalized core. This includes:

Reaction Optimization: Studying the optimal conditions (solvent, base, temperature) for the SNAr displacement of the fluoride (B91410) with various nucleophiles.

Selective Transformations: Investigating methods for the selective reduction of the nitro group in the presence of the carboxamide and other sensitive functionalities that may have been introduced.

Diversity-Oriented Synthesis: Using the compound as a starting point for creating libraries of analogues for structure-activity relationship (SAR) studies.

From a medicinal chemistry and chemical biology standpoint, the framework involves a design-synthesis-test cycle. As seen in the development of USP7 inhibitors, molecular docking experiments are first used to design molecules that are predicted to bind to the target protein. The 6-fluoro-3-nitropyridine scaffold is chosen for its ability to act as a "warhead" for covalent modification of a key cysteine residue in the enzyme's active site. Following synthesis, the compounds are evaluated through a series of biochemical and biophysical assays, such as differential scanning fluorimetry (DSF) to assess target engagement and enzyme activity assays to determine inhibitory potency (IC₅₀ values). Advanced techniques like intact protein mass spectrometry and X-ray co-crystallography are then used to confirm the covalent binding mechanism and elucidate the precise binding mode. This integrated approach demonstrates how the specific chemical reactivity of this compound is harnessed to achieve a desired biological outcome.

Structure

3D Structure

Propiedades

Fórmula molecular |

C6H4FN3O3 |

|---|---|

Peso molecular |

185.11 g/mol |

Nombre IUPAC |

6-fluoro-3-nitropyridine-2-carboxamide |

InChI |

InChI=1S/C6H4FN3O3/c7-4-2-1-3(10(12)13)5(9-4)6(8)11/h1-2H,(H2,8,11) |

Clave InChI |

MCZFZBZNGIJIBW-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=NC(=C1[N+](=O)[O-])C(=O)N)F |

Origen del producto |

United States |

Synthetic Methodologies and Reaction Pathways for 6 Fluoro 3 Nitropyridine 2 Carboxamide

Strategic Synthesis of Fluorinated and Nitrated Pyridine (B92270) Scaffolds

The core of synthesizing 6-Fluoro-3-nitropyridine-2-carboxamide lies in the effective construction of the fluorinated and nitrated pyridine ring. This typically involves a carefully planned sequence of reactions to ensure the correct placement of substituents.

Regioselective Nitration Techniques for Pyridine Ring Systems

The introduction of a nitro group at the 3-position of the pyridine ring is a critical step. Direct nitration of pyridine itself is often challenging and can lead to a mixture of products with low yields. However, specific reagents and conditions have been developed for more controlled nitration. One effective method involves the use of dinitrogen pentoxide (N₂O₅). In this process, the pyridine derivative reacts with N₂O₅ in an organic solvent to form an N-nitropyridinium salt. Subsequent treatment with an aqueous solution of a nucleophile, such as sodium bisulfite, facilitates the migration of the nitro group to the 3-position of the pyridine ring. ntnu.noresearchgate.net

The mechanism for this nitration is not a direct electrophilic aromatic substitution but rather involves a ntnu.nonih.gov sigmatropic shift of the nitro group from the nitrogen atom to the 3-position of the ring. ntnu.no This method has been successfully applied to a variety of substituted pyridines. researchgate.net For substrates like 3-hydroxypyrazine-2-carboxamide, a related heterocyclic system, nitration has been achieved using a mixture of sulfuric acid and potassium nitrate, highlighting another potential nitrating system.

A plausible route to the target compound could involve the nitration of a pre-existing 6-fluoropyridine-2-carboxamide. The directing effects of the fluorine and carboxamide groups would be crucial in determining the regioselectivity of this reaction.

Nucleophilic Aromatic Substitution (SNAr) for Fluorine Introduction

Nucleophilic aromatic substitution is a cornerstone reaction for introducing fluorine onto an electron-deficient pyridine ring. The presence of a nitro group significantly activates the ring towards nucleophilic attack, making SNAr a viable strategy.

In some cases, a nitro group itself can act as a leaving group in SNAr reactions, especially when it is positioned at a site activated by other electron-withdrawing groups. The nitro group of methyl 3-nitropyridine-4-carboxylate, for example, has been successfully displaced by a fluoride (B91410) anion. researchgate.net This demonstrates the feasibility of introducing fluorine via the displacement of a nitro group in highly activated pyridine systems.

The use of pyridine N-oxides is another established strategy to facilitate nucleophilic substitutions on the pyridine ring. The N-oxide group activates the 2- and 6-positions towards nucleophilic attack. While not directly documented for the synthesis of this compound, this methodology is a powerful tool in pyridine chemistry. The general approach involves the oxidation of the pyridine nitrogen, followed by reaction with a fluorinating agent.

The success of SNAr fluorination is highly dependent on the substrate. The presence of strong electron-withdrawing groups, such as a nitro group, is generally required to activate the ring sufficiently for nucleophilic attack by a fluoride source. The position of these activating groups is also critical. For instance, a nitro group at the 3- or 5-position effectively activates the 2-, 4-, and 6-positions for substitution.

A potential synthetic route to this compound could involve the SNAr reaction of a precursor like 6-chloro-3-nitropyridine-2-carboxamide with a fluoride salt. The electron-withdrawing effects of the nitro group at the 3-position and the carboxamide group at the 2-position would activate the 6-position for nucleophilic displacement of the chloro group.

Table 1: Examples of Nucleophilic Aromatic Substitution on Pyridine Derivatives

| Starting Material | Reagent | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2,4-dichloro-3-nitropyridine | Sodium Acetate (B1210297), DMF | 2-chloro-3-nitropyridin-4-ol | - | google.com |

| 2-methyl-3,5-dinitropyridine | Aromatic Aldehydes, Piperidine (B6355638) | 2-vinyl-3,5-dinitropyridines | High | mdpi.com |

This table is interactive. Click on the headers to sort the data.

Halogenation and Functional Group Interconversion Strategies

The synthesis of this compound can also be approached through the strategic halogenation of a pyridine precursor followed by functional group interconversions. For instance, a synthetic pathway could commence with a readily available substituted pyridine, which is then halogenated at the 6-position.

A relevant example is the synthesis of N-(4-chloro-3-nitropyridine-2-yl)cyclopropane carboxamide. google.com This synthesis starts with 2,4-dichloropyridine, which is first nitrated to give 2,4-dichloro-3-nitropyridine. This intermediate then undergoes a series of reactions to introduce the carboxamide functionality. This suggests a viable strategy for the synthesis of the target compound could begin with a dihalopyridine.

Another key functional group interconversion is the formation of the carboxamide group. This can be achieved through various methods, including the hydrolysis of a nitrile, the amidation of a carboxylic acid or its derivative (like an acid chloride or ester), or the oxidation of a methyl group followed by amidation.

Table 2: Key Functional Group Interconversions in Pyridine Synthesis

| Transformation | Reagents | Notes |

|---|---|---|

| Carboxylic Acid to Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride | Converts the carboxylic acid to a more reactive acid chloride for subsequent amidation. |

| Acid Chloride to Amide | Ammonia (B1221849) or an amine | A standard method for forming primary, secondary, or tertiary amides. |

| Nitrile to Amide | Acid or base-catalyzed hydrolysis | A common route to primary amides. |

This table is interactive. Click on the headers to sort the data.

Formation and Derivatization of the Carboxamide Moiety

The construction of the carboxamide functional group at the C2 position of the pyridine ring is a critical step. This process typically involves the synthesis of a carboxylic acid precursor followed by an amidation reaction.

Synthesis of Pyridine-2-carboxylic Acid Precursors

The direct precursor to this compound is its corresponding carboxylic acid, 6-Fluoro-3-nitropyridine-2-carboxylic acid. The synthesis of such highly substituted picolinic acids can be approached through several established methods, often involving the oxidation of a methyl group or the hydrolysis of a nitrile at the 2-position of a pre-functionalized pyridine ring.

A common strategy for the synthesis of pyridine-2-carboxylic acids is the oxidation of a 2-methylpyridine (B31789) (a picoline). For instance, the synthesis of 6-chlorine-3-fluoro-2-picolinic acid has been achieved by the oxidation of 6-chloro-3-fluoro-2-methylpyridine. google.com This transformation is typically carried out using strong oxidizing agents. A plausible route to 6-Fluoro-3-nitropyridine-2-carboxylic acid could, therefore, commence with the synthesis of 6-fluoro-2-methyl-3-nitropyridine (B102729). The subsequent oxidation of the methyl group would yield the desired carboxylic acid.

Another viable approach involves the functionalization of a pre-existing pyridine ring. For example, the synthesis of 6-fluoronicotinic acid (6-fluoropyridine-3-carboxylic acid) has been reported via the oxidation of 2-fluoro-5-methylpyridine (B1304807) using potassium permanganate. chemicalbook.com While the substituent positions differ from the target molecule, the underlying principle of oxidizing a methyl group to a carboxylic acid on a fluorinated pyridine ring is a key takeaway.

The following table outlines representative transformations for the synthesis of substituted pyridine carboxylic acids, which could be adapted for the synthesis of 6-Fluoro-3-nitropyridine-2-carboxylic acid.

| Starting Material | Reagents and Conditions | Product |

| 6-chloro-3-fluoro-2-methylpyridine | Dilute sulfuric acid, potassium dichromate, sodium tungstate, crown ether | 6-chloro-3-fluoro-2-pyridinecarboxylic acid google.com |

| 2-fluoro-5-methylpyridine | Potassium permanganate, potassium hydroxide (B78521), water, 95°C | 6-Fluoronicotinic acid chemicalbook.com |

It is important to note that the specific synthesis of 6-fluoro-2-methyl-3-nitropyridine as a direct precursor is not explicitly detailed in the provided search results. However, methods for the nitration and fluorination of pyridine rings are well-established in organic chemistry.

Amidation Reactions for Carboxamide Formation

Once the 6-Fluoro-3-nitropyridine-2-carboxylic acid precursor is obtained, the final step is the formation of the carboxamide. This is a standard transformation in organic synthesis and can be achieved through several reliable methods. The most common approach involves the activation of the carboxylic acid followed by reaction with an amine source, typically ammonia or an ammonium (B1175870) salt.

Common activating agents for carboxylic acids include thionyl chloride (SOCl₂) or oxalyl chloride to form the acyl chloride, which then readily reacts with ammonia. Alternatively, a wide range of coupling agents can be employed to facilitate the direct reaction between the carboxylic acid and an amine.

The following table summarizes common amidation methods applicable to pyridine-2-carboxylic acids.

| Carboxylic Acid | Reagents and Conditions | Product |

| Pyridine-2-carboxylic acid | 1. SOCl₂ 2. N-alkylaniline | N-alkyl-N-phenylpicolinamide |

| Pyridine-2-carboxylic acid | Coupling agents (e.g., HATU, HOBt/EDC), Ammonia | Pyridine-2-carboxamide |

Given the electron-deficient nature of the 6-Fluoro-3-nitropyridine-2-carboxylic acid, the carboxylic acid group is expected to be activated towards nucleophilic attack, potentially facilitating the amidation reaction under standard conditions.

Optimized Procedures for Installing Multiple Substituents

The synthesis of a trisubstituted pyridine like this compound requires careful strategic planning for the introduction of each functional group. The order of reactions is critical to avoid unwanted side reactions and to ensure regiochemical control.

A potential synthetic strategy could involve starting with a readily available di-substituted pyridine and introducing the remaining functional groups sequentially. For example, a synthetic route could be envisioned starting from a 2,6-dihalopyridine. Nitration of 2,6-dichloropyridine, for instance, yields 2,6-dichloro-3-nitropyridine. google.com This intermediate allows for selective nucleophilic aromatic substitution (SNAr) at the 2- and 6-positions. One of the chloro groups could be displaced by a fluoride ion, and the other could be converted to the carboxamide moiety, although the direct conversion of a chloro group to a carboxamide is not a standard high-yielding reaction. A more plausible route would involve the conversion of the chloro group to a nitrile, followed by hydrolysis to the carboxylic acid and subsequent amidation.

Exploration of Novel and Efficient Synthetic Routes

Modern synthetic chemistry emphasizes the development of efficient and elegant routes to complex molecules, often through the use of convergent synthesis or one-pot multi-component reactions.

One-Pot and Multi-Component Reaction Strategies

One-pot reactions and multi-component reactions (MCRs) are powerful tools for increasing synthetic efficiency by combining multiple reaction steps in a single reaction vessel, thereby avoiding the isolation and purification of intermediates. Several MCRs have been developed for the synthesis of polysubstituted pyridines. These reactions often involve the condensation of simple, readily available starting materials to rapidly construct the pyridine ring with a high degree of complexity.

While a specific one-pot synthesis for this compound is not reported, the principles of these reactions could be applied to develop a novel synthetic route. For example, various methods exist for the one-pot synthesis of 2,3,6-trisubstituted pyridines. These strategies often employ transition metal catalysis or base-catalyzed condensation reactions to assemble the pyridine core from acyclic precursors.

The following table provides an overview of some modern synthetic strategies for substituted pyridines that exemplify one-pot and multi-component approaches.

| Reaction Type | Key Features | Potential Applicability |

| Hantzsch Dihydropyridine Synthesis | Condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia, followed by oxidation. | A classic MCR for pyridine synthesis, though may not be ideal for this specific substitution pattern. |

| Kröhnke Pyridine Synthesis | Reaction of α-picolinium salts with α,β-unsaturated ketones in the presence of ammonium acetate. | A versatile method for 2,4,6-trisubstituted pyridines. |

| Modern Catalytic Methods | Transition metal-catalyzed cycloadditions or annulations of alkynes, nitriles, and other building blocks. | Offer high efficiency and regioselectivity for the synthesis of complex pyridines. |

The development of a one-pot or multi-component reaction for the synthesis of this compound would represent a significant advancement in the efficient production of this and related compounds.

Catalytic Protocols in the Synthesis of Fluorinated Nitropyridine Carboxamides

The synthesis of fluorinated nitropyridine carboxamides, including this compound, often involves a final amidation step. This key transformation, which forms the carboxamide group, can be achieved through various methods, with catalytic protocols being of particular importance due to their efficiency and milder reaction conditions compared to traditional stoichiometric methods. While a direct and specific catalytic protocol for the synthesis of this compound is not extensively detailed in publicly available literature, the synthesis of analogous compounds provides insight into the plausible and effective catalytic strategies that can be employed.

The formation of the amide bond is typically achieved by the reaction of a carboxylic acid, or its activated derivative (such as an acid chloride or ester), with an amine. Catalytic approaches to this transformation aim to facilitate this reaction with high atom economy, minimizing waste and often avoiding the harsh reagents required in non-catalytic methods.

A plausible and efficient route to this compound would involve the catalytic amidation of a precursor such as 6-fluoro-3-nitropyridine-2-carboxylic acid or its corresponding ester. The synthesis of such precursors can be envisioned through a multi-step sequence, potentially involving the nitration of a fluorinated pyridine derivative, followed by oxidation of a methyl group to a carboxylic acid, as suggested by methodologies for similar compounds. For instance, the synthesis of 6-chloro-3-fluoro-2-picolinic acid has been reported, which could serve as a structural analogue for a potential precursor.

Once the carboxylic acid or ester precursor is obtained, a variety of catalytic systems can be employed for the amidation step. These include:

Boronic Acid Catalysis: Boronic acids have emerged as effective catalysts for the direct amidation of carboxylic acids. The mechanism is believed to involve the formation of an acyloxyboron intermediate, which is more susceptible to nucleophilic attack by an amine.

Transition Metal Catalysis: Palladium and copper-based catalysts are widely used in amidation reactions. For instance, palladium-catalyzed carbonylation of halo-pyridines in the presence of an amine can directly yield the corresponding carboxamide. While this approach builds the carboxamide group concurrently with the introduction of the carbonyl, it represents a powerful catalytic tool in the synthesis of such compounds.

Enzyme Catalysis: Biocatalysis, using enzymes such as lipases, offers a green and highly selective alternative for amide bond formation. These reactions are typically performed under mild conditions and can exhibit high enantioselectivity if a chiral center is present.

The choice of catalyst and reaction conditions is crucial and depends on the specific substrate and the desired outcome. For a substrate like 6-fluoro-3-nitropyridine-2-carboxylic acid, the presence of the electron-withdrawing nitro and fluoro groups can influence the reactivity of the carboxylic acid and the stability of the intermediates.

Below is a data table summarizing representative catalytic amidation methods that could be adapted for the synthesis of this compound, based on the synthesis of related pyridine carboxamides.

| Catalyst System | Precursor Type | Amine Source | Typical Conditions | Potential Advantages |

| Boronic Acid | Carboxylic Acid | Ammonia / Amine | Anhydrous solvent, heat | Mild conditions, good functional group tolerance |

| Pd/Ligand | Halo-pyridine | Ammonia / Amine | CO atmosphere, base, solvent, heat | Direct carboxamidation, high efficiency |

| Lipase | Ester | Ammonia / Amine | Organic solvent or biphasic system, room temperature | High selectivity, environmentally friendly |

| Iron Oxide (Fe₃O₄) | Carboxylic Acid | Ammonia / Amine | Cooperative catalysis with a base (e.g., DABCO), heat | Heterogeneous catalyst, easy separation |

Detailed research into the direct catalytic synthesis of this compound would be necessary to optimize these potential methods and to fully characterize the reaction pathways and yields. The development of such protocols is an active area of research, driven by the demand for efficient and sustainable methods for the synthesis of complex and functionally diverse molecules.

Reactivity Profiles and Chemical Transformations of 6 Fluoro 3 Nitropyridine 2 Carboxamide

Nucleophilic Aromatic Substitution (SNAr) Reactions

The pyridine (B92270) ring, inherently electron-deficient, is further activated towards nucleophilic attack by the strong electron-withdrawing effects of the nitro group. This activation is a key feature of the reactivity of 6-fluoro-3-nitropyridine-2-carboxamide.

Reactivity of the Fluorine and Nitro Substituents towards Nucleophiles

In the context of nucleophilic aromatic substitution (SNAr), both the fluorine atom at the 6-position and the nitro group at the 3-position can potentially act as leaving groups. The fluorine atom, being a good leaving group in SNAr reactions due to its high electronegativity which polarizes the C-F bond, is the primary site of nucleophilic attack. The strong electron-withdrawing nature of the nitro group, positioned ortho and para to the fluorine, further enhances the electrophilicity of the carbon atom at the 6-position, making it highly susceptible to substitution.

While the nitro group can also be displaced in some SNAr reactions on nitropyridines, particularly with sulfur nucleophiles, the fluorine atom is generally a more facile leaving group. The relative reactivity is influenced by the nature of the nucleophile and the reaction conditions. For instance, studies on related 2-R-3-nitropyridines have shown that the 3-nitro group can be selectively substituted by sulfur nucleophiles. nih.gov However, for a broader range of nucleophiles, including amines and alkoxides, the displacement of the fluorine atom is the more commonly observed reaction pathway.

Regioselectivity and Chemo-selectivity in SNAr Pathways

The regioselectivity of nucleophilic attack on the this compound ring is primarily directed to the 6-position, leading to the displacement of the fluoride (B91410) ion. This is due to the combined activating effects of the ring nitrogen and the ortho- and para-directing nitro group. The electron density at the 2-, 4-, and 6-positions of the pyridine ring is significantly reduced, making these sites electrophilic. The fluorine at C-6 is para to the nitro group, a highly activating position for SNAr.

Chemoselectivity in these reactions refers to the preferential reaction of a nucleophile with the fluorine atom over potential interactions with the nitro or carboxamide groups. Generally, common nucleophiles used in SNAr reactions, such as primary and secondary amines and alkoxides, will selectively displace the fluorine atom. The nitro group and the carboxamide group are typically not reactive under these conditions. Research on 3-substituted 2,6-dichloropyridines has indicated that a 3-amide substituent can direct nucleophilic attack to the 2-position. researchgate.net In the case of this compound, the strong activation provided by the nitro group at the 3-position makes the 6-position the most likely site for nucleophilic substitution.

Mechanistic Investigations of Substituent Effects on Reactivity

The mechanism of SNAr reactions on this compound proceeds through a two-step addition-elimination pathway. In the first, rate-determining step, the nucleophile attacks the electron-deficient carbon atom at the 6-position, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group.

Nitro Group: The nitro group at the 3-position is the most powerful activating group. Its strong -M (mesomeric) and -I (inductive) effects effectively delocalize the negative charge of the Meisenheimer complex, lowering the activation energy of the first step.

Fluorine Atom: The high electronegativity of the fluorine atom at the 6-position polarizes the C-F bond, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Although the C-F bond is strong, its cleavage occurs in the fast, second step of the reaction after the rate-determining formation of the Meisenheimer complex.

Transformations of the Nitro Group

The nitro group of this compound is a versatile functional handle that can undergo various transformations, primarily through reduction.

Reductive Transformations to Amino Pyridine Derivatives

The most common transformation of the nitro group is its reduction to a primary amine. This conversion is a crucial step in the synthesis of various substituted pyridine derivatives with potential applications in medicinal chemistry and materials science. A widely used method for this reduction is catalytic hydrogenation.

| Reagent/Catalyst | Product | Reaction Conditions | Notes |

|---|---|---|---|

| H₂, Pd/C | 3-Amino-6-fluoropyridine-2-carboxamide (B71410) | Typically in a solvent like ethanol (B145695) or ethyl acetate (B1210297) under hydrogen pressure. | A common and efficient method for the complete reduction of the nitro group. |

Controlled Reduction and Functional Group Interconversion

Beyond complete reduction to the amine, the nitro group can, in principle, be selectively reduced to intermediate oxidation states such as hydroxylamine (B1172632) or nitroso derivatives. Achieving such controlled reduction often requires milder reducing agents and carefully controlled reaction conditions. For instance, the reduction of nitropyridines to N-(3-pyridyl)hydroxylamines has been achieved using zinc dust in the presence of ammonium (B1175870) chloride. researchgate.net

Functional group interconversion refers to the transformation of one functional group into another. google.com In the context of the nitro group in this compound, this could involve reactions that replace the nitro group with another substituent. While less common than SNAr at the halogenated position, displacement of a nitro group is possible under certain conditions, for example, with strong nucleophiles or through specific catalytic cycles.

Reactivity of the Carboxamide Functionality

The carboxamide group at the 2-position of the pyridine ring is a key site for chemical modification, allowing for the introduction of diverse structural motifs. Its reactivity is influenced by the electronic effects of the adjacent pyridine nitrogen and the nitro group.

Hydrolysis and Amide Bond Modifications

The hydrolysis of the carboxamide group in this compound to its corresponding carboxylic acid can be achieved under both acidic and basic conditions. Under acidic conditions, the reaction typically requires elevated temperatures to proceed at a reasonable rate. For instance, analogous 2-amino-3-nitropyridine-5-carboximides have been shown to undergo hydrolysis in a temperature range of 100-140 °C. The subsequent decarboxylation of the resulting carboxylic acid can also occur at higher temperatures, typically between 140-200 °C.

Basic hydrolysis, on the other hand, can often be performed under milder conditions. However, the presence of the electron-withdrawing nitro group can make the amide more susceptible to hydrolysis. The general mechanism for basic hydrolysis involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide, forming a tetrahedral intermediate which then collapses to yield the carboxylate and ammonia (B1221849).

Beyond simple hydrolysis, the amide bond can be modified through various coupling reactions. For example, the direct coupling of amines with the corresponding carboxylic acid (obtained from hydrolysis) can be achieved using standard peptide coupling reagents.

N-Functionalization and Derivatization of the Carboxamide Nitrogen

The nitrogen atom of the carboxamide group can undergo functionalization, such as N-alkylation and N-arylation, to introduce a wide range of substituents. N-alkylation can be achieved by treating the amide with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to prevent side reactions and ensure efficient alkylation.

N-arylation of amides, a more challenging transformation, can be accomplished using transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. This reaction typically employs a palladium catalyst with a suitable phosphine (B1218219) ligand to couple the amide with an aryl halide. Copper-catalyzed N-arylation of amides, also known as the Goldberg reaction, provides an alternative approach. For instance, (S)-N-methylpyrrolidine-2-carboxylate has been shown to be an effective ligand for the copper-catalyzed N-arylation of amides with aryl halides under mild conditions. nih.gov

Cross-Coupling and Transition Metal-Catalyzed Reactions

The fluorine atom at the 6-position of the pyridine ring serves as a handle for various transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Coupling Reactions with Halogenated Pyridine Analogs

The fluorine atom in this compound can be replaced by other halogens, such as chlorine or bromine, to tune the reactivity of the molecule in palladium-catalyzed cross-coupling reactions. The general order of reactivity for these couplings is I > Br > Cl > F.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the halogenated pyridine with an organoboron reagent, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. This method is widely used for the formation of biaryl compounds. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and preventing side reactions. For instance, the Suzuki-Miyaura coupling of ortho-substituted phenylboronic acids with 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) has been studied to understand the regioselectivity of the reaction. nih.gov

Buchwald-Hartwig Amination: This powerful reaction allows for the formation of carbon-nitrogen bonds by coupling the halogenated pyridine with a primary or secondary amine. wikipedia.orgresearchgate.netlibretexts.orgrug.nlreddit.com The reaction is catalyzed by a palladium complex and requires a strong base. A variety of phosphine ligands have been developed to facilitate this transformation with a broad range of substrates. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines has been developed, providing an efficient route to secondary and tertiary aminopyridines. researchgate.net

| Coupling Reaction | Halogenated Pyridine Analog | Coupling Partner | Catalyst/Ligand System (Example) | Product Type |

| Suzuki-Miyaura | 6-Bromo-3-nitropyridine-2-carboxamide | Arylboronic acid | Pd(OAc)2 / SPhos | 6-Aryl-3-nitropyridine-2-carboxamide |

| Buchwald-Hartwig | 6-Chloro-3-nitropyridine-2-carboxamide | Primary/Secondary Amine | Pd2(dba)3 / XPhos | 6-Amino-3-nitropyridine-2-carboxamide |

C-F Bond Activation and Functionalization Strategies

The direct activation and functionalization of the C-F bond in this compound presents a more atom-economical approach to modifying the molecule. mdpi.combohrium.com The presence of the electron-withdrawing nitro group facilitates the activation of the C-F bond, making it more susceptible to nucleophilic attack.

Nucleophilic Aromatic Substitution (SNAr): The fluorine atom can be displaced by various nucleophiles, such as alkoxides, thiolates, and amines, through a nucleophilic aromatic substitution mechanism. nih.govepa.govlibretexts.orgorgsyn.org The reaction is typically carried out in a polar aprotic solvent at elevated temperatures. The rate of substitution is highly dependent on the nature of the nucleophile and the reaction conditions. For instance, in related 2-nitropyridines, the nitro group can be efficiently displaced by fluoride ions. researchgate.net

Transition Metal-Catalyzed C-F Activation: In recent years, significant progress has been made in the transition metal-catalyzed activation of C-F bonds. researchgate.netnih.gov Palladium, nickel, and other transition metals can catalytically cleave the C-F bond, allowing for subsequent functionalization. These reactions often require specialized ligands to facilitate the catalytic cycle. For example, nickel-catalyzed asymmetric α-heteroarylation of ketones with fluorinated heteroarenes via C-F bond activation has been reported. researchgate.net

| Functionalization Strategy | Reagent/Catalyst | Product Type |

| Nucleophilic Aromatic Substitution | Sodium methoxide | 6-Methoxy-3-nitropyridine-2-carboxamide |

| Transition Metal-Catalyzed C-F Activation | Aryl Grignard reagent / Ni catalyst | 6-Aryl-3-nitropyridine-2-carboxamide |

Exploration of Rearrangements and Cyclization Reactions

The functional groups present in this compound and its derivatives can participate in various rearrangement and cyclization reactions to form novel heterocyclic systems.

A key transformation is the reduction of the nitro group to an amino group, which opens up a plethora of possibilities for subsequent cyclization reactions. The resulting 3-amino-6-fluoropyridine-2-carboxamide is a versatile intermediate for the synthesis of fused heterocyclic systems. For example, reaction with a one-carbon carbonyl equivalent can lead to the formation of pyrido[2,3-d]pyrimidine (B1209978) derivatives. The synthesis of various fused heterocycles, such as furopyridines, from appropriately substituted pyridine precursors has been reported. ias.ac.in

The carboxamide functionality itself can undergo rearrangement reactions. The Hofmann rearrangement, for instance, converts a primary amide into a primary amine with one less carbon atom. wikipedia.orgnih.govmasterorganicchemistry.comnih.gov This reaction proceeds through an isocyanate intermediate and is typically carried out using a halogen, a base, and water. Applying this reaction to this compound would be expected to yield 6-fluoro-3-nitropyridin-2-amine.

Furthermore, intramolecular cyclization reactions can be envisioned. For example, if the carboxamide nitrogen is functionalized with a group containing a reactive site, ring closure onto the pyridine ring or the nitro group could potentially occur under suitable conditions. Ring-closing metathesis is another powerful tool for the synthesis of bridged azabicyclic structures from appropriately substituted piperidine (B6355638) derivatives. nih.gov

Advanced Spectroscopic and Structural Characterization of 6 Fluoro 3 Nitropyridine 2 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. A complete NMR analysis of 6-Fluoro-3-nitropyridine-2-carboxamide would involve a suite of one- and two-dimensional experiments.

High-Resolution Proton (¹H) NMR Analysis

A ¹H NMR spectrum would provide crucial information about the electronic environment and connectivity of the hydrogen atoms in the molecule. For this compound, two distinct signals would be expected in the aromatic region for the two protons on the pyridine (B92270) ring. The electron-withdrawing effects of the nitro group, the fluorine atom, and the carboxamide group would cause these protons to be significantly deshielded, shifting their resonances to a lower field (higher ppm). Furthermore, coupling between the adjacent aromatic protons (a doublet of doublets pattern) and smaller couplings to the fluorine atom would be anticipated. The two protons of the primary amide group (-CONH₂) would likely appear as two broad singlets due to restricted rotation around the C-N bond and quadrupole broadening from the nitrogen atom.

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

The ¹³C NMR spectrum is fundamental for mapping the carbon framework of a molecule. For this compound, six distinct signals would be expected, one for each carbon atom. The carbon atom of the carbonyl group (C=O) in the carboxamide would appear at the lowest field (typically 160-170 ppm). The carbon atoms of the pyridine ring would show characteristic shifts influenced by the attached substituents. The carbon directly bonded to the fluorine atom (C-F) would exhibit a large one-bond coupling constant (¹JCF), appearing as a doublet. The other ring carbons would also show smaller couplings to the fluorine atom. The positions of the signals would be dictated by the strong electron-withdrawing nature of the nitro and fluoro substituents.

Fluorine (¹⁹F) NMR for C-F Bond Characterization

¹⁹F NMR is highly sensitive and provides a wide chemical shift range, making it an excellent tool for characterizing fluorinated organic compounds. colorado.eduthermofisher.com In the ¹⁹F NMR spectrum of this compound, a single resonance would be expected for the fluorine atom. The chemical shift of this signal would be indicative of its electronic environment on the pyridine ring. This signal would be split into a doublet of doublets due to coupling with the adjacent aromatic protons, providing further confirmation of its position.

Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC)

COSY (Correlation Spectroscopy): This experiment would reveal the correlations between coupled protons, confirming the connectivity of the H-4 and H-5 protons on the pyridine ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms, allowing for the definitive assignment of which proton is attached to which carbon.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. It would be vital for confirming the placement of the substituents around the pyridine ring by showing, for instance, correlations from the amide protons to the C-2 and C-3 carbons, and from the aromatic protons to neighboring carbons.

Vibrational Spectroscopy

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint based on its functional groups.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

The FT-IR spectrum of this compound would display characteristic absorption bands corresponding to its various functional groups. Key expected vibrational frequencies include:

N-H Stretching: The amide group would show two distinct bands in the region of 3400-3200 cm⁻¹ for the asymmetric and symmetric stretching of the N-H bonds.

C=O Stretching: A strong absorption band for the carbonyl stretch of the primary amide would be expected around 1680-1650 cm⁻¹.

N-O Stretching: The nitro group would exhibit two strong, characteristic stretching bands: an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1360-1300 cm⁻¹.

C-F Stretching: A strong band corresponding to the C-F bond stretch would be anticipated in the 1250-1000 cm⁻¹ region.

Aromatic C=C and C=N Stretching: Multiple bands in the 1600-1400 cm⁻¹ region would correspond to the vibrations of the pyridine ring.

Below is a table summarizing the expected FT-IR vibrational frequencies for the key functional groups.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Amide (-CONH₂) | N-H Asymmetric & Symmetric Stretch | 3400 - 3200 |

| C=O Stretch | 1680 - 1650 | |

| Nitro (-NO₂) | Asymmetric N-O Stretch | 1550 - 1500 |

| Symmetric N-O Stretch | 1360 - 1300 | |

| Fluoro (-F) | C-F Stretch | 1250 - 1000 |

| Pyridine Ring | C=C and C=N Stretches | 1600 - 1400 |

While a comprehensive, data-driven analysis of this compound is not possible at this time due to a lack of published experimental data, the established principles of spectroscopic analysis allow for a confident prediction of the types of signals and correlations that would be observed. The synthesis and full spectroscopic characterization of this compound would be a valuable contribution to the field of heterocyclic chemistry.

Raman Spectroscopy for Complementary Vibrational Analysis

No published data is available for the Raman spectroscopic analysis of this compound.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

No published data is available for the high-resolution mass spectrometry of this compound.

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture

No published crystallographic data is available for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transition Analysis

No published data is available for the UV-Vis spectroscopic analysis of this compound.

Theoretical and Computational Chemistry Investigations of 6 Fluoro 3 Nitropyridine 2 Carboxamide

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. aps.orgacs.org DFT calculations are used to determine a wide range of molecular properties by modeling the electron density. aps.org

Geometry Optimization and Conformational Landscape Analysis

A fundamental step in computational analysis is geometry optimization, which locates the most stable three-dimensional arrangement of atoms in a molecule—its minimum energy structure. For 6-Fluoro-3-nitropyridine-2-carboxamide, this process would involve calculating the forces on each atom and adjusting their positions until the net force is zero, resulting in a stable equilibrium geometry. researchgate.net

A key structural feature of this molecule is the carboxamide group (-CONH2) attached to the pyridine (B92270) ring. Rotation around the single bond connecting the ring to the carboxamide group gives rise to different conformers. DFT calculations can map this conformational landscape to identify the most stable conformer and the energy barriers for rotation. It is expected that the planar conformer, where the carboxamide group is coplanar with the pyridine ring, would be stabilized by electronic delocalization. The optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative) Note: This data is illustrative, based on typical values for similar molecular fragments investigated using DFT methods like B3LYP.

| Parameter | Bond | Predicted Value |

| Bond Lengths | C-F | ~1.34 Å |

| C-NO₂ | ~1.48 Å | |

| C-CONH₂ | ~1.50 Å | |

| C=O | ~1.23 Å | |

| Bond Angles | F-C-N (ring) | ~118° |

| O-N-O | ~125° | |

| C(ring)-C-O | ~121° | |

| Dihedral Angle | N(ring)-C-C-O | ~0° or ~180° |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is essential for understanding chemical reactivity. wikipedia.org The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgnumberanalytics.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. libretexts.org The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. numberanalytics.comsapub.org A small gap suggests high reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. numberanalytics.com

For this compound, the presence of strong electron-withdrawing groups (nitro and fluoro) and the carboxamide substituent significantly influences the FMOs.

HOMO: The HOMO is expected to be distributed primarily over the π-system of the pyridine ring and the lone pairs of the carboxamide group.

LUMO: The LUMO is anticipated to be localized predominantly on the nitro group (-NO₂), which is a powerful electron acceptor.

This distribution facilitates intramolecular charge transfer (ICT) upon electronic excitation. The calculated HOMO-LUMO gap would quantify the molecule's reactivity and its ability to participate in electronic transitions.

Table 2: Illustrative Frontier Molecular Orbital Energies for a Nitropyridine Derivative Note: The following data is based on findings for 2-amino-3-nitropyridine, a structurally related compound, to illustrate typical FMO energy values. researchgate.net

| Molecular Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -2.90 |

| Energy Gap (ΔE) | 3.95 |

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP map is color-coded to represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), which are favorable for nucleophilic attack. researchgate.net

In this compound, the MEP surface would likely show:

Negative Potential (Red/Yellow): Concentrated around the highly electronegative oxygen atoms of the nitro and carboxamide groups, as well as the nitrogen atom of the pyridine ring. These are the primary sites for interacting with electrophiles or forming hydrogen bonds.

Positive Potential (Blue): Located around the hydrogen atoms of the amide group, making them acidic and capable of acting as hydrogen bond donors.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer

Natural Bond Orbital (NBO) analysis provides a detailed chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and intramolecular charge transfer interactions. faccts.denih.gov It quantifies the stabilization energy (E(2)) associated with the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. researchgate.net

For this compound, NBO analysis would reveal significant hyperconjugative interactions that contribute to its stability. Key interactions would include the delocalization of electron density from:

The lone pairs (LP) of the oxygen atoms in the nitro and carboxamide groups into the antibonding π* orbitals of the pyridine ring.

The lone pair of the pyridine nitrogen into adjacent antibonding σ* orbitals.

These interactions confirm the presence of intramolecular charge transfer and provide a quantitative measure of the electronic delocalization within the molecule.

Table 3: Predicted Major NBO Interactions and Stabilization Energies (E(2)) for this compound (Illustrative) Note: This table is based on analogous interactions observed in similar nitro-aromatic systems. researchgate.net

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Type of Interaction |

| LP (O) of NO₂ | π* (C-N) of ring | High | Resonance Stabilization |

| LP (N) of CONH₂ | π* (C=O) | Moderate | Amide Resonance |

| π (C=C) of ring | π* (C=N) of ring | Moderate | π-conjugation |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and UV-Vis Prediction

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. mdpi.com It is widely used to simulate UV-Vis absorption spectra by calculating the vertical excitation energies (which correspond to the absorption maxima, λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. qnl.qaresearchgate.netresearchgate.net

A TD-DFT calculation for this compound would predict the wavelengths at which the molecule absorbs light and identify the nature of the electronic transitions involved (e.g., π → π* or n → π*). Given the conjugated nature of the pyridine ring and the presence of the nitro and carboxamide groups, significant absorption in the UV region is expected. The main transitions would likely involve the promotion of an electron from the HOMO (located on the ring/amide) to the LUMO (located on the nitro group), characteristic of an intramolecular charge transfer (ICT) band.

Table 4: Illustrative TD-DFT Predicted UV-Vis Absorption Data Note: This data is hypothetical, based on typical TD-DFT results for nitro-aromatic compounds. mdpi.comqnl.qa

| Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |

| ~350 | > 0.1 | HOMO → LUMO | π → π* (ICT) |

| ~280 | > 0.2 | HOMO-1 → LUMO | π → π* |

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface of a chemical transformation. researchgate.netrsc.org DFT calculations can locate the structures of reactants, products, intermediates, and, most importantly, the transition states (TS) that connect them. The energy difference between the reactants and the transition state defines the activation energy barrier, which governs the reaction rate.

For this compound, a reaction of interest is nucleophilic aromatic substitution (SNAr), where the fluoride (B91410) ion is displaced by a nucleophile. The electron-withdrawing nitro group strongly activates the pyridine ring towards this type of reaction. Computational modeling could be used to:

Determine the activation energy for the substitution of the fluorine atom by various nucleophiles.

Analyze the structure of the Meisenheimer complex (the intermediate in the SNAr reaction).

Investigate the role of the solvent in stabilizing the transition state and intermediates.

Compare the reactivity at the C6 (fluoro-substituted) position with other positions on the ring to confirm regioselectivity.

By calculating the energy profile, researchers can gain a deep, quantitative understanding of the reaction's feasibility and mechanism at the molecular level. researchgate.net

Energetic Barriers and Kinetic Parameters for Key Transformations

For a hypothetical transformation, a data table of calculated energetic barriers could be presented as follows. Please note the data below is illustrative and not based on published experimental or computational results for this specific compound.

Illustrative Data Table: Calculated Energetic Barriers for a Hypothetical Reaction

| Transformation Step | Activation Energy (kcal/mol) | Rate Constant (s⁻¹) |

|---|---|---|

| Initial Nucleophilic Attack | 15.2 | 1.2 x 10³ |

| Intermediate Complex Formation | -5.8 (relative to reactants) | - |

Pathways for Nitro Group Migration and Nucleophilic Attack

The presence of both a nitro group and a fluorine atom on the pyridine ring makes this compound an interesting subject for studies of reaction pathways.

Nitro Group Migration: While specific studies on this compound are lacking, research on related nitropyridine systems suggests that nitro group migration can occur, often through a acs.orgmdpi.com sigmatropic shift mechanism. ntnu.no In such a pathway, the nitro group would migrate from the C3 to the N1 position of the pyridine ring, proceeding through a cyclic transition state. Computational modeling would be essential to determine the feasibility and energetic favorability of such a migration for this particular molecule.

Nucleophilic Attack: The electron-withdrawing nature of the nitro group and the fluorine atom activates the pyridine ring towards nucleophilic aromatic substitution. nih.gov Nucleophilic attack is most likely to occur at the positions ortho and para to the nitro group. For this compound, this would primarily be the C6 position (bearing the fluorine atom) and the C4 position. Computational studies could elucidate the preferred site of attack by calculating the energies of the transition states for nucleophilic addition at each position. The reaction would proceed through a Meisenheimer complex, a resonance-stabilized intermediate, before the expulsion of the leaving group (in this case, the fluoride ion is a good leaving group).

Quantitative Structure-Activity Relationship (QSAR) Descriptors from Computational Data

Quantitative Structure-Activity Relationship (QSAR) models use molecular descriptors to correlate a compound's chemical structure with its biological activity. For this compound, a variety of electronic, steric, and topological descriptors could be calculated using computational software to predict its potential biological activities.

These descriptors provide quantitative measures of the molecule's properties. For instance, electronic descriptors like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies can indicate a molecule's reactivity. Steric descriptors relate to the molecule's size and shape, which are crucial for binding to biological targets.

Illustrative Data Table: Calculated QSAR Descriptors

| Descriptor | Value | Implication |

|---|---|---|

| Molecular Weight | 185.11 g/mol | Basic molecular property |

| LogP | 0.85 | Lipophilicity and membrane permeability |

| HOMO Energy | -7.2 eV | Electron-donating ability |

| LUMO Energy | -2.5 eV | Electron-accepting ability |

| Dipole Moment | 4.5 D | Molecular polarity |

These computed descriptors can then be used to build QSAR models to predict various activities, such as enzyme inhibition or receptor binding affinity, for this and related compounds. acs.orgresearchgate.net

Synthetic Utility and Role As a Building Block for Advanced Chemical Structures

Intermediate in the Synthesis of Substituted Pyridine (B92270) Derivatives

6-Fluoro-3-nitropyridine-2-carboxamide is an exemplary intermediate for creating a variety of substituted pyridine derivatives through nucleophilic aromatic substitution (SNAr) reactions. The pyridine ring is inherently electron-deficient, and this characteristic is significantly amplified by the potent electron-withdrawing effect of the nitro group at the C3 position and, to a lesser extent, the carboxamide at C2. This electronic activation renders the carbon atoms at positions C3 and C6 highly susceptible to attack by nucleophiles.

Two primary pathways for substitution exist:

Displacement of the Fluorine Atom: The fluorine atom at the C6 position is a good leaving group in SNAr reactions. Its departure is facilitated by the stabilization of the negatively charged Meisenheimer complex intermediate by the ring nitrogen and the nitro group. A wide array of nucleophiles, such as amines, alkoxides, and thiolates, can be used to displace the fluoride (B91410) ion, leading to the formation of 6-substituted-3-nitropyridine-2-carboxamides. For instance, reaction with various primary or secondary amines yields 6-amino-3-nitropyridine derivatives, which are important substructures in many biologically active molecules. nih.govnih.gov

Displacement of the Nitro Group: The nitro group, particularly when positioned ortho or para to other activating groups, can also function as a leaving group in SNAr reactions. researchgate.net In the context of this compound, the nitro group at C3 is activated by the adjacent carboxamide and the ring nitrogen. Reactions with strong nucleophiles, such as thiolates, have been shown to displace the nitro group in analogous 2-substituted-3-nitropyridines, providing a route to 3-thioether-substituted pyridines. nih.gov This reactivity allows for the introduction of a different set of functionalities at the C3 position.

The table below summarizes the potential of this compound as an intermediate for SNAr reactions, based on established reactivity patterns of similar compounds.

| Position of Attack | Leaving Group | Example Nucleophile (Nu) | Product Class |

| C6 | Fluoro (-F) | R₂NH (Amine) | 6-(Dialkylamino)-3-nitropyridine-2-carboxamide |

| C6 | Fluoro (-F) | RS⁻ (Thiolate) | 6-(Alkylthio)-3-nitropyridine-2-carboxamide |

| C3 | Nitro (-NO₂) | ArS⁻ (Arylthiolate) | 6-Fluoro-3-(arylthio)pyridine-2-carboxamide |

Precursor for the Construction of Fused and Polycyclic Heterocyclic Systems

The specific arrangement of functional groups in this compound makes it an ideal precursor for the synthesis of fused heterocyclic systems, particularly those containing the pyrido[2,3-b]pyrazine (B189457) core. nih.govrsc.orgnih.gov This important bicyclic structure is found in numerous compounds with significant biological and material properties. mdpi.comresearchgate.net

The synthetic strategy involves a two-step transformation of the starting material:

Reduction of the Nitro Group: The nitro group at the C3 position can be selectively reduced to an amino group (-NH₂) using standard chemical methods, such as catalytic hydrogenation (e.g., with Pd/C and H₂) or using reducing agents like tin(II) chloride. This transformation converts the starting material into a 3-amino-6-fluoropyridine-2-carboxamide (B71410) derivative. This resulting molecule is a 1,2-diamine equivalent, with an amino group and a carboxamide group positioned ortho to each other on the pyridine ring.

Condensation and Cyclization: The newly formed 3-amino-2-carboxamide derivative can then be reacted with a 1,2-dicarbonyl compound (e.g., glyoxal, 2,3-butanedione, or a substituted benzil). The reaction proceeds via a condensation mechanism, where the two amino functions react with the two carbonyl groups to form a new six-membered pyrazine (B50134) ring. This annulation reaction results in the formation of a fused pyrido[2,3-b]pyrazine system.

This synthetic route offers a high degree of flexibility, as different substituents can be introduced into the final polycyclic structure by varying the 1,2-dicarbonyl reagent. This methodology provides a reliable pathway to complex, nitrogen-rich heterocyclic scaffolds from a readily accessible pyridine precursor. nih.gov

Scaffold for Diverse Organic Synthesis Applications

The pyridine ring is a privileged scaffold in medicinal chemistry and materials science due to its unique electronic properties, ability to participate in hydrogen bonding, and solubility characteristics. mdpi.com this compound embodies these features and enhances them with reactive handles, making it a versatile platform for developing new molecules.

In Medicinal Chemistry: The pyridine-carboxamide motif is a common feature in many pharmaceutical agents. The carboxamide group is an excellent hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes and receptors. The fluorine atom can enhance metabolic stability and binding affinity, while the nitro group can be a key pharmacophoric element or a precursor to an amino group for further functionalization. nih.gov By using the SNAr reactions described previously (Section 6.1), chemists can generate large libraries of derivatives from this single scaffold for screening against various diseases. nih.gov

In Materials Science: Pyridine-based ligands are fundamental in coordination chemistry and the development of functional materials. nih.gov The nitrogen atom of the pyridine ring and the oxygen and nitrogen atoms of the carboxamide group in derivatives of this compound can act as coordination sites for metal ions. This allows for the construction of metal-organic frameworks (MOFs), sensors, and catalytic systems. The electronic properties of these materials can be finely tuned by substituting the fluoro or nitro groups.

Role in Methodologies for Introducing Fluorine and Nitro Groups into Complex Molecules

The compound itself serves as a carrier for introducing the synthetically important fluoro and nitro groups onto a heterocyclic framework. The development of methods to create fluorinated and nitrated pyridines is crucial because these functionalities can dramatically alter the properties of a molecule. ethernet.edu.et

Introduction of Fluorine: The synthesis of this compound or its precursors often relies on nucleophilic substitution of a corresponding 6-chloro or 6-bromo pyridine with a fluoride source. Alternatively, fluorination can be achieved via diazotization of an aminopyridine followed by a Balz-Schiemann type reaction. By incorporating the fluorine atom early in a synthetic sequence using this building block, complex molecules containing a fluoropyridine unit can be constructed without exposing sensitive functional groups to harsh fluorinating conditions later in the synthesis.

Introduction of the Nitro Group: Nitration of pyridine rings can be challenging and often requires harsh conditions. Using this compound provides a pre-functionalized starting material where the nitro group is already in place. This nitro group not only activates the ring for further substitutions but also serves as a versatile functional group that can be retained in the final product or transformed into other groups, most commonly an amine, which is a key step in the synthesis of many bioactive compounds and fused ring systems. nih.gov

The compound thus acts as a stable, reliable building block that allows synthetic chemists to bypass potentially difficult nitration or fluorination steps, streamlining the synthesis of complex, functionalized molecules.

Future Research Trajectories and Emerging Methodologies

Development of Stereoselective and Asymmetric Synthetic Pathways

The molecular structure of 6-Fluoro-3-nitropyridine-2-carboxamide is achiral, meaning it does not have a non-superimposable mirror image. Therefore, discussions of stereoselective or asymmetric synthesis—which are focused on creating specific three-dimensional arrangements of atoms (stereoisomers) in chiral molecules—are not directly applicable to the synthesis of the compound itself. Research in this area would only become relevant if the compound were used as a precursor or intermediate in the synthesis of a larger, chiral molecule. There is no available literature detailing such applications or the development of corresponding asymmetric synthetic methods.

Investigation of Green and Sustainable Chemical Synthesis Approaches

Green chemistry principles, such as the use of renewable feedstocks, less hazardous solvents, and energy-efficient processes like flow chemistry or biocatalysis, are a major focus in modern chemical synthesis. researchgate.net For pyridine (B92270) derivatives in general, various green techniques have been explored, including multicomponent one-pot reactions and the use of environmentally friendly catalysts. researchgate.net However, there are no specific studies that report the application or investigation of these sustainable methods for the synthesis of this compound. Research into areas like optimizing reaction conditions to reduce waste (atom economy) or developing catalytic cycles for its synthesis has not been published.

Application of Advanced Automation and High-Throughput Screening in Synthesis and Analysis

Automated synthesis platforms and high-throughput screening (HTS) are transformative technologies in chemical and pharmaceutical research, enabling the rapid synthesis and evaluation of large numbers of compounds. nih.gov These techniques are often employed to discover new reactions, optimize reaction conditions, or screen for biological activity. While automated synthesis has been crucial for complex molecules, including other fluorinated compounds used in medical imaging, nih.govresearchgate.net there is no evidence in the literature of its application to the production or analysis of this compound. Similarly, no HTS campaigns involving this specific molecule have been described.

Integration of Artificial Intelligence and Machine Learning for Reaction Prediction and Optimization

Artificial intelligence (AI) and machine learning (ML) are increasingly used to predict the outcomes of chemical reactions, plan synthetic routes (retrosynthesis), and optimize reaction conditions. synthiaonline.comnih.govmit.edu These data-driven techniques rely on large datasets of known reactions to build predictive models. synthiaonline.comarxiv.org While AI tools are being developed for general chemical synthesis, there are no published examples, case studies, or computational research where these advanced tools have been specifically applied to predict, plan, or optimize the synthesis of this compound.

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for introducing both fluoro and nitro groups regioselectively in 6-Fluoro-3-nitropyridine-2-carboxamide?

- Methodological Answer: Regioselective synthesis involves sequential nitration and fluorination. Protect the 2-carboxamide group to avoid side reactions. Use directed ortho-metallation (e.g., LDA at -78°C in THF) for precise fluorine introduction at position 6. Nitration at position 3 is achieved via mixed acid (HNO₃/H₂SO₄) at 0–5°C. Final deprotection yields the target compound. Monitor intermediates via TLC and HPLC, optimizing yields (>80%) by controlling reaction times and stoichiometry .

Q. Which analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer:

- NMR : ¹H/¹³C/¹⁹F NMR confirms substituent positions (e.g., ¹⁹F NMR δ -110 ppm for C6-F).

- HRMS : Validates molecular formula (C₆H₄FN₃O₃, m/z 185.03).

- IR : Identifies carboxamide C=O stretch (~1650 cm⁻¹) and nitro group (~1520 cm⁻¹).

- X-ray crystallography : Resolves regiochemical ambiguities in crystalline form .

Q. How does the electron-withdrawing nitro group at position 3 influence the compound’s stability under basic aqueous conditions?

- Methodological Answer: The nitro group increases electrophilicity at C2 and C4, accelerating hydrolysis at pH >9. Conduct accelerated stability studies in phosphate buffers (pH 7–10) at 40°C for 14 days. Analyze degradation products (e.g., pyridine-2-carboxylic acid) via LC-MS. Stabilize formulations with pH 6–7 buffers and lyophilization .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported structure-activity relationships (SAR) for fluoropyridinecarboxamide analogs?

- Methodological Answer:

- Orthogonal validation : Re-synthesize disputed analogs under standardized conditions (argon atmosphere, strict stoichiometry).

- Binding assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity (e.g., kinase inhibition Kd values).

- Meta-analysis : Apply Bayesian models to harmonize conflicting IC50 data from diverse cell lines (e.g., HepG2 vs. HEK293) .

Q. What experimental design considerations are essential for evaluating blood-brain barrier (BBB) penetration of this compound derivatives?

- Methodological Answer:

- In vitro models : Use MDCK-MDR1 monolayers to measure apparent permeability (Papp >5 × 10⁻⁶ cm/s indicates BBB penetration).

- In situ perfusion : Quantify brain uptake in rodents via LC-MS/MS after carotid artery injection.

- LogD7.4 : Determine partition coefficient (shake-flask method) targeting 1–3 for optimal lipophilicity. Correlate with in vivo autoradiography data .

Q. What computational strategies enable predictive modeling of metabolic pathways for this compound?

- Methodological Answer:

- Reactivity prediction : Perform DFT calculations (Gaussian 16, B3LYP/6-311+G(d,p)) to identify reactive sites (e.g., nitro reduction susceptibility).

- CYP450 docking : Use AutoDock Vina to model interactions with CYP3A4/CYP2D6 isoforms (binding energy < -8 kcal/mol suggests metabolic hotspots).

- In vitro validation : Incubate with human liver microsomes + NADPH; track metabolites via UPLC-QTOF-MS (e.g., hydroxylation at C4) .

Key Notes

- Methodological Rigor : Answers emphasize experimental design, validation protocols, and interdisciplinary approaches (e.g., combining DFT with microsomal assays).

- Advanced Focus : SAR contradictions, BBB modeling, and metabolic predictions address cutting-edge research challenges.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.